![molecular formula C33H34O2P2 B1148647 1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE CAS No. 197159-86-7](/img/new.no-structure.jpg)
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE is a chiral phosphine ligand known for its unique spirocyclic structure. This compound is of significant interest in the field of asymmetric synthesis due to its ability to induce high enantioselectivity in various catalytic reactions. The spirocyclic framework provides a rigid and well-defined chiral environment, making it an excellent candidate for use in asymmetric catalysis.
Vorbereitungsmethoden
The synthesis of 1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE typically involves the hydrogenation of spiro[4.4]nonane-1,6-dione. This process can be carried out using both homogeneous and heterogeneous catalyst systems. For instance, using [Ru(S-BINAP)Cl2]2(NEt3) as a catalyst precursor in ethanol solvent has been shown to yield the cis,trans-spiro[4.4]nonane-1,6-diol product with high selectivity (97%) . The choice of solvent and hydrogenation agents significantly influences the stereoselectivity of the products.
Analyse Chemischer Reaktionen
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the diphenylphosphino groups are replaced with other functional groups.
Common reagents used in these reactions include hydrogenation catalysts like [Ru(S-BINAP)Cl2]2(NEt3) and solvents such as ethanol. Major products formed from these reactions include spirocyclic diols and phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantioselective compounds.
Biology: The compound’s chiral properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism by which 1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE exerts its effects is primarily through its role as a chiral ligand. The spirocyclic structure provides a rigid and well-defined chiral environment, which facilitates the formation of enantioselective products in catalytic reactions. The molecular targets and pathways involved include transition metal complexes, where the compound coordinates with the metal center to induce chirality in the resulting products .
Vergleich Mit ähnlichen Verbindungen
1R,5R,6R-(+)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE can be compared with other chiral phosphine ligands such as:
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Known for its effectiveness in asymmetric hydrogenation reactions.
2,2’-Bis(dicyclohexylphosphino)-6,6’-dimethyl-1,1’-biphenyl (BICEP): Used in various asymmetric transformations.
Spiro[4.4]nonane-1,6-diols: These compounds serve as precursors for other chiral ligands and have similar applications in asymmetric synthesis .
The uniqueness of this compound lies in its spirocyclic structure, which provides a more rigid and defined chiral environment compared to other ligands, leading to higher enantioselectivity in catalytic reactions.
Eigenschaften
CAS-Nummer |
197159-86-7 |
|---|---|
Molekularformel |
C33H34O2P2 |
Molekulargewicht |
524.57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


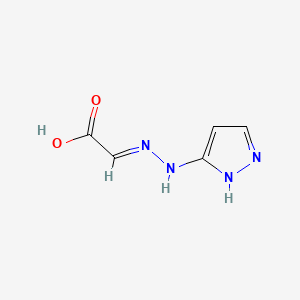
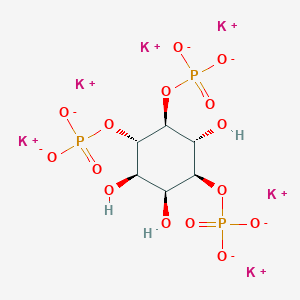
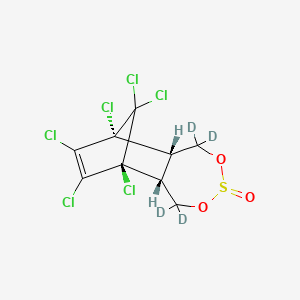
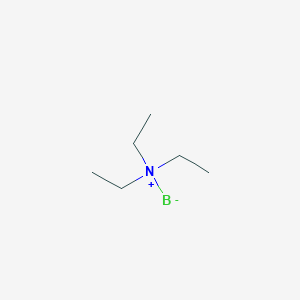
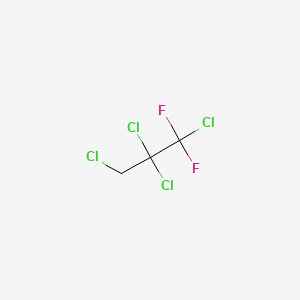
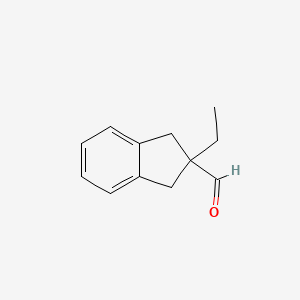
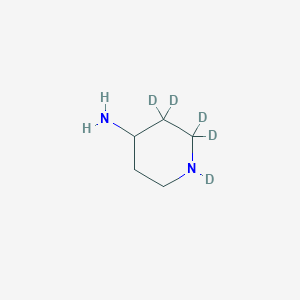
![6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148587.png)
